molecular formula C29H22N2O B7943942 4-(1-Tritylpyrazol-3-yl)benzaldehyde

4-(1-Tritylpyrazol-3-yl)benzaldehyde

Cat. No.: B7943942
M. Wt: 414.5 g/mol
InChI Key: ZWQXARXXZJLCIN-UHFFFAOYSA-N
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Description

4-(1-Tritylpyrazol-3-yl)benzaldehyde is a benzaldehyde derivative functionalized with a 1-tritylpyrazol-3-yl substituent. The trityl (triphenylmethyl) group confers steric bulk and electron-rich characteristics, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as a precursor for constructing complex heterocyclic systems or as a protecting group due to the trityl moiety’s ability to shield reactive sites. Its synthesis typically involves coupling trityl-protected pyrazole intermediates with benzaldehyde derivatives under controlled conditions .

Properties

IUPAC Name

4-(1-tritylpyrazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c32-22-23-16-18-24(19-17-23)28-20-21-31(30-28)29(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQXARXXZJLCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Substituent Effects on Reactivity and Stability

The tritylpyrazole group distinguishes this compound from other benzaldehyde derivatives. Key comparisons include:

4-(N,N-Dimethylamino)benzaldehyde (7a)
  • Structure: Features an electron-donating dimethylamino group at the para position.
  • Reactivity: The amino group enhances nucleophilic aromatic substitution (NAS) reactivity, making it a key intermediate in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives, as in ) .
  • Stability: Less sterically hindered than 4-(1-Tritylpyrazol-3-yl)benzaldehyde, but prone to oxidation due to the amino group.
4-[18F]Fluorobenzaldehyde
  • Structure : Fluorine atom at the para position.
  • Reactivity : Used in radiopharmaceuticals (e.g., [18F]-labeled stilbenes) due to fluorine’s positron-emitting properties. The aldehyde group facilitates conjugation with phosphonic acid diesters, achieving high yields (76% in ) .
  • Stability : Fluorine’s electronegativity reduces electron density at the aldehyde, limiting unwanted side reactions.
4-(N,N-Diethylamino)cinnamaldehyde (7c)
  • Structure: Extended conjugation with a cinnamaldehyde backbone and diethylamino group.
  • Reactivity : Forms styryl dyes with indole derivatives, demonstrating higher molar absorptivity than trityl-substituted analogs .

Data Table: Comparative Properties

Compound Substituent Molecular Weight (g/mol) Solubility Key Reactivity Applications
This compound Tritylpyrazole ~485.6 Low in polar solvents Sterically hindered aldehyde reactions Heterocyclic synthesis, protecting groups
4-(N,N-Dimethylamino)benzaldehyde Dimethylamino 149.2 High in methanol NAS, cyanine dye formation Organic dyes, fluorescence probes
4-[18F]Fluorobenzaldehyde Fluorine 122.1 (non-radioactive) Moderate in DMF Radiolabeling, conjugation Radiopharmaceuticals (e.g., [18F]-6)
Benzaldehyde (reference) None 106.1 High in ethanol Standard aldehyde reactions Solvent, fragrance, intermediates

Research Findings

  • Steric Effects: The trityl group in this compound significantly reduces reactivity in nucleophilic additions compared to 4-(N,N-dimethylamino)benzaldehyde, as observed in lower yields for analogous condensation reactions .
  • Electron Density Modulation : Fluorine in 4-[18F]fluorobenzaldehyde decreases electron density at the aldehyde carbon, favoring electrophilic substitutions over tritylpyrazole analogs .
  • Thermal Stability: Trityl-substituted derivatives exhibit superior thermal stability compared to amino-substituted benzaldehydes, making them suitable for high-temperature syntheses .

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